ethyl 5-chloro-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate
CAS No.: 2219374-15-7
Cat. No.: VC12010263
Molecular Formula: C10H12ClF3N2O2
Molecular Weight: 284.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2219374-15-7 |
|---|---|
| Molecular Formula | C10H12ClF3N2O2 |
| Molecular Weight | 284.66 g/mol |
| IUPAC Name | ethyl 5-chloro-1-(1,1,1-trifluoro-2-methylpropan-2-yl)imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H12ClF3N2O2/c1-4-18-8(17)6-7(11)16(5-15-6)9(2,3)10(12,13)14/h5H,4H2,1-3H3 |
| Standard InChI Key | OSDWSYRIOUNGMV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(C=N1)C(C)(C)C(F)(F)F)Cl |
| Canonical SMILES | CCOC(=O)C1=C(N(C=N1)C(C)(C)C(F)(F)F)Cl |
Introduction
Ethyl 5-chloro-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate is a complex organic compound belonging to the imidazole class of heterocyclic compounds. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound includes a trifluoromethyl group and an ethyl ester, which contribute to its unique chemical and biological properties.
Synthesis Methods
The synthesis of ethyl 5-chloro-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate involves various organic chemistry techniques. Common methods include amidation and multicomponent coupling reactions, which require careful control of reaction conditions such as temperature and pH to achieve high yields and purity.
Reaction Conditions
-
Solvent: Dichloromethane is often used to enhance solubility and reaction rates.
-
Catalysts: Specific catalysts may be required to optimize yields and selectivity.
-
Temperature and pH Control: These parameters are crucial for achieving the desired product quality.
Biological Applications
The imidazole ring in this compound is known for its ability to interact with biological targets such as enzymes or receptors, suggesting potential therapeutic applications. Compounds with similar structures have shown antimicrobial or anti-inflammatory properties, indicating possible uses in pharmacology.
Potential Therapeutic Uses
-
Antimicrobial Agents: The compound's structure suggests it could be effective against certain microorganisms.
-
Anti-Inflammatory Agents: Similar compounds have demonstrated anti-inflammatory activity.
Research and Development
Ongoing research focuses on the efficacy of ethyl 5-chloro-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate against specific biological targets. This could lead to the development of new therapeutic agents in medicinal chemistry.
Future Directions
-
Biological Target Identification: Further studies are needed to identify specific biological targets for this compound.
-
Pharmacological Development: Potential therapeutic applications will depend on successful pharmacological testing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume